molecular formula C11H15N5O2 B2879293 N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 1208794-65-3

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No. B2879293
CAS RN: 1208794-65-3
M. Wt: 249.274
InChI Key: SGICOYKOCXXYDT-UHFFFAOYSA-N
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Description

The compound 1-methyl-1H-pyrazol-3-yl is a common moiety in many chemical compounds, including some herbicides . It’s a part of the pyrazole group, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

In a study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving 1-methyl-1H-pyrazol-3-yl compounds can be quite complex. For instance, in the synthesis of certain herbicides, the activity of these compounds as a substituent on the phenyl was found to be: electron-drawing group > neutral group > donor-drawing group .

Scientific Research Applications

Insecticidal Activity

Research into anthranilic diamides analogs, including those containing 1,3,4-oxadiazole rings, demonstrates significant insecticidal activities against pests like the diamondback moth (Plutella xylostella). These studies contribute to the development of new insecticides, highlighting the potential agricultural applications of such compounds. The relationship between the chemical structure and insecticidal activity has been explored, providing insights for future pesticide design (Qi et al., 2014).

Pharmacological Potential

The computational and pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, has shown promising results in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These findings suggest the therapeutic potential of these compounds in addressing various health conditions, providing a foundation for further drug development (Faheem, 2018).

Antimicrobial Evaluation

Novel pyrazole integrated 1,3,4-oxadiazoles have been synthesized and characterized, showing potent antimicrobial activity. This research indicates the potential of these compounds in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial and fungal infections (Ningaiah et al., 2014).

Synthesis and Characterization

The synthesis of novel compounds that incorporate 1,3,4-oxadiazole and pyrazole moieties has been extensively studied. These efforts not only expand the chemical space of organic compounds but also provide valuable insights into the properties and applications of these molecules in various scientific fields. For instance, the preparation of 5-fluoropyrazoles demonstrates the versatility of pyrazoles in organic synthesis, offering building blocks for medicinal chemistry and agrochemistry (Levchenko et al., 2018).

properties

IUPAC Name

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-3-4-5-9(17)12-11-14-13-10(18-11)8-6-7-16(2)15-8/h6-7H,3-5H2,1-2H3,(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGICOYKOCXXYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=NN(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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